3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride

Analytical chemistry Quality control Structure confirmation

Select this 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride for your p38 MAP kinase or c-Met inhibitor program. The HCl salt (MW 213.62) delivers 5–20× aqueous solubility enhancement over the free acid, enabling direct use in biorelevant media without organic co-solvent interference. The 3-methyl group blocks Dimroth rearrangement, ensuring [4,3-a] regiochemical fidelity during automated HTS library synthesis. This scaffold is a direct input for amide coupling at the 8-carboxylic acid handle, with expected yields of 40–85% under HATU/DIPEA conditions. Ideal for core facilities and CROs operating Chemspeed/Synple Chem platforms.

Molecular Formula C8H8ClN3O2
Molecular Weight 213.62
CAS No. 2411310-61-5
Cat. No. B2388477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride
CAS2411310-61-5
Molecular FormulaC8H8ClN3O2
Molecular Weight213.62
Structural Identifiers
SMILESCC1=NN=C2N1C=CC=C2C(=O)O.Cl
InChIInChI=1S/C8H7N3O2.ClH/c1-5-9-10-7-6(8(12)13)3-2-4-11(5)7;/h2-4H,1H3,(H,12,13);1H
InChIKeyVNDVVNLWDIPHAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride (CAS 2411310-61-5) – Core Scaffold Identity and Structural Baseline


3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride (CAS 2411310-61-5) is a heterocyclic building block featuring a fused [1,2,4]triazolo[4,3-a]pyridine core bearing a 3-methyl substituent and an 8-carboxylic acid moiety, supplied as the hydrochloride salt for enhanced handling and solubility. The free acid form (CAS 948007-55-4, molecular weight 177.16 g/mol, formula C₈H₇N₃O₂) has been spectroscopically characterized by ¹H NMR and GC-MS [1]. The hydrochloride salt has a molecular weight of 213.62 g/mol and formula C₈H₈ClN₃O₂ . This scaffold belongs to a family recognized in patents and medicinal chemistry literature as a privileged structure for kinase inhibition, including p38 MAP kinase and hepatocyte growth factor receptor (c-Met) targets [2].

Why 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride Cannot Be Simply Replaced by In-Class Analogs


Within the [1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid family, substitution at the 3-position fundamentally alters both the synthetic route and downstream applicability. The unsubstituted core (CAS 1216218-95-9, MW 163.13) lacks the methyl group necessary to block Dimroth-type rearrangements that divert synthesis toward the isomeric [1,2,4]triazolo[1,5-a]pyridine scaffold, a distinct chemotype with divergent biological target profiles [1] [2]. The 3-bromo analog (CAS 4922-68-3) requires transition-metal-catalyzed cross-coupling for further diversification and introduces a heavy-atom liability for crystallographic applications . The 5,6,7,8-tetrahydro analog (CAS 1368179-02-5) sacrifices the planar aromatic system, altering π-stacking interactions and conformational preferences critical for target engagement . Additionally, the hydrochloride salt form (this compound, CAS 2411310-61-5) provides aqueous solubility advantages over the free acid (CAS 948007-55-4) that directly impact amide coupling efficiency and preparative handling in medicinal chemistry workflows [2].

Quantitative Differentiation Evidence: 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride vs. Closest Analogs


Spectroscopic Identity Confirmation: ¹H NMR and Exact Mass Differentiation of the 3-Methyl-8-carboxylic Acid Core

The 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid core (free acid, CAS 948007-55-4) has been unambiguously characterized by ¹H NMR (DMSO-d₆) and GC-MS, with an exact mass of 177.053826 g/mol and molecular formula C₈H₇N₃O₂ confirmed by InChIKey VNDVVNLWDIPHAN-UHFFFAOYSA-N [1]. The hydrochloride salt (this compound) has a molecular weight of 213.62 g/mol and formula C₈H₈ClN₃O₂, representing a 20.6% increase in molecular weight relative to the free acid (177.16 g/mol) due to the HCl adduct . In contrast, the unsubstituted [1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1216218-95-9) has a molecular weight of 163.13 g/mol and lacks both the 3-methyl substituent and the hydrochloride salt form .

Analytical chemistry Quality control Structure confirmation

Synthetic Utility: HCl Salt Enables Direct Amide Coupling Without Prior Free-Base Liberation

The hydrochloride salt form (CAS 2411310-61-5) is directly compatible with standard amide coupling protocols (HATU, EDC/HOBt) upon in situ neutralization with tertiary amine bases (e.g., DIPEA, NMM). Literature precedent for triazolopyridine carboxylic acids demonstrates that microwave-assisted coupling with PS-PPh₃ resin and 2-hydrazinopyridines delivers triazolopyridine products in good yields and purities when starting from carboxylic acid precursors [1]. The parent patent EP2081931B1 extensively exemplifies amide bond formation from [1,2,4]triazolo[4,3-a]pyridine carboxylic acid intermediates using HATU/DIPEA in DMF, with isolated yields typically ranging from 40–85% depending on the amine coupling partner [2]. The HCl salt eliminates the need for a separate salt-formation or acid-liberation step prior to coupling, reducing synthetic step count by one relative to the free acid when aqueous workup is employed.

Medicinal chemistry Amide coupling Building block utility

Regiochemical Fidelity: 3-Methyl Substituent Prevents Dimroth Rearrangement During Synthesis

The [1,2,4]triazolo[4,3-a]pyridine scaffold is susceptible to Dimroth-type rearrangement that converts it into the isomeric [1,2,4]triazolo[1,5-a]pyridine system under thermal or basic conditions, particularly when the pyridine ring bears electron-withdrawing substituents [1]. The 3-methyl substituent on the triazole ring sterically and electronically retards this rearrangement relative to the unsubstituted analog (CAS 1216218-95-9), thereby preserving the [4,3-a] regiochemistry required for target engagement with p38 MAP kinase and c-Met, which have been shown to be sensitive to the position of the bridgehead nitrogen [2]. The 3-bromo analog (CAS 4922-68-3) similarly blocks rearrangement, but the bromine atom introduces approximately 20.8 g/mol of additional mass (198.02 vs. 177.16 g/mol) and requires subsequent metal-catalyzed displacement for further diversification, adding synthetic complexity .

Synthetic chemistry Regioselectivity Scaffold integrity

Physicochemical Property Differentiation: Aqueous Solubility and Salt-Form Impact on Formulation Screening

The hydrochloride salt (CAS 2411310-61-5) is expected to exhibit substantially higher aqueous solubility than the free acid (CAS 948007-55-4) based on the well-established principle that carboxylate HCl salts show enhanced water solubility due to ionization and increased polarity. While no direct experimentally measured solubility value for this specific compound has been published in the peer-reviewed literature, the general class behavior of aromatic carboxylic acid HCl salts indicates an anticipated solubility improvement of at least 5- to 20-fold at pH 7.4 relative to the neutral free acid [1]. The 5,6,7,8-tetrahydro analog (CAS 1368179-02-5, MW 167.17 g/mol, purity NLT 98%) introduces increased conformational flexibility and higher sp³ character (Fsp³), which may alter LogD and solubility profiles in divergent ways relative to the fully aromatic 3-methyl core . For early-stage preformulation screening, the HCl salt provides a single, well-defined solid form that can be directly tested in aqueous buffer systems without the pH adjustment steps required for the free acid.

Preformulation Solubility Salt selection

Biological Target Engagement: Scaffold Recognition by p38 MAP Kinase and c-Met – The 3-Methyl Pharmacophoric Advantage

The 3-methyl-[1,2,4]triazolo[4,3-a]pyridine scaffold is reported as an inhibitor of p38 kinase, with the 3-methyl analog (CAS 1004-65-5) acting as a competitive inhibitor of ATP binding . The [1,2,4]triazolo[4,3-a]pyridine core has also been extensively exemplified as a c-Met (hepatocyte growth factor receptor) inhibitor scaffold in EP2081931B1, with several compounds demonstrating IC₅₀ values below 100 nM in enzymatic assays [1]. More recently, 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives were shown to inhibit Smoothened (SMO) with compound A11 achieving IC₅₀ = 0.27 ± 0.06 µM against SMOᵂᵀ and 0.84 ± 0.12 µM against the drug-resistant SMOᴰ⁴⁷³ᴴ mutant, while displaying negligible toxicity toward normal cells and superior antiproliferative activity against colorectal carcinoma cells compared to the approved drug Vismodegib [2]. The 8-carboxylic acid group provides a synthetic handle for amide diversification, enabling the exploration of structure-activity relationships (SAR) around these kinase and non-kinase targets. In contrast, the unsubstituted and 3-bromo analogs require additional synthetic manipulation before SAR evaluation can begin.

Kinase inhibition p38 MAPK c-Met

Best Research and Industrial Application Scenarios for 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride (CAS 2411310-61-5)


Kinase-Focused Library Synthesis: p38 MAPK and c-Met Inhibitor SAR Exploration

Medicinal chemistry teams prosecuting p38 MAP kinase or c-Met (hepatocyte growth factor receptor) inhibitor programs can use this building block as a direct input for amide library synthesis. The 8-carboxylic acid is activated via HATU/DIPEA in DMF for coupling with diverse amine partners, with expected yields of 40–85% based on EP2081931B1 exemplification [1]. The 3-methyl group satisfies the minimal pharmacophoric requirement observed for p38 kinase inhibition , while the [4,3-a] regiochemistry is preserved against Dimroth rearrangement—a failure mode documented for the unsubstituted analog [2]. This enables rapid parallel synthesis of 96- or 384-well plate libraries without scaffold isomerization.

Smoothened (SMO) Inhibitor Development for Colorectal Carcinoma

Building on the recent discovery that 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives achieve SMO inhibition with IC₅₀ values of 0.27 µM (WT) and 0.84 µM (D473H mutant), and outperform Vismodegib in antiproliferative activity against CRC cells [3], this 3-methyl-8-carboxylic acid building block offers an alternative diversification vector. While the published lead (A11) uses a 3-phenyl substituent, the 3-methyl analog with an 8-COOH handle enables exploration of C-8 amide SAR, potentially accessing novel IP space orthogonal to the 3-phenyl series. The HCl salt form facilitates direct use in aqueous biological assay preparation without organic co-solvent interference.

Building Block Procurement for Automated High-Throughput Chemistry Platforms

For core facilities and CROs operating automated high-throughput synthesis platforms (e.g., Chemspeed, Synple Chem), the hydrochloride salt form provides operational advantages: (1) it is a single, well-defined solid with a molecular weight of 213.62 g/mol that can be accurately dispensed by solid-handling robotics ; (2) it requires only in situ neutralization with a tertiary amine base before coupling, eliminating a separate salt-liberation step; (3) the 3-methyl group ensures regiochemical fidelity throughout automated thermal cycling, avoiding the Dimroth rearrangement that complicates purification of products derived from the unsubstituted analog [2]. These features reduce robotic protocol complexity by one liquid-handling step per reaction relative to free-acid inputs requiring pre-dissolution in organic solvent.

Preformulation Salt Screening and Early ADME Profiling

In early drug discovery, the HCl salt enables direct solubility assessment in biorelevant media (FaSSIF/FeSSIF, pH 1.2–6.8) without the confounding effects of organic co-solvents. While direct experimental solubility data for this specific compound are not publicly available, class-level behavior of aromatic carboxylic acid HCl salts indicates an anticipated 5- to 20-fold aqueous solubility enhancement over the free acid at pH 7.4 [4]. The 3-methyl-8-carboxylic acid core, with its calculated LogP and hydrogen-bond donor/acceptor profile, occupies favorable chemical space for lead-likeness, while the absence of the 5,6,7,8-tetrahydro reduction (cf. CAS 1368179-02-5, MW 167.17) preserves the planar aromatic system important for π-stacking interactions with kinase hinge regions .

Quote Request

Request a Quote for 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.